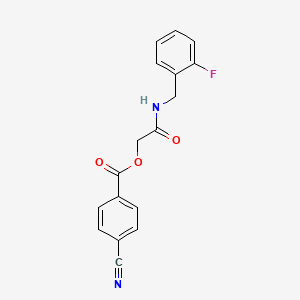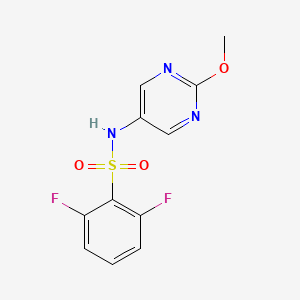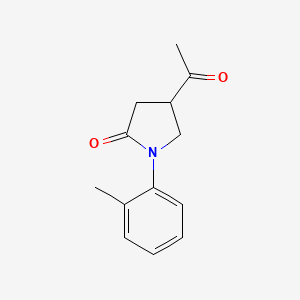![molecular formula C18H11ClN2O2S B2479592 3-(3-chlorophenyl)-6-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 380455-17-4](/img/structure/B2479592.png)
3-(3-chlorophenyl)-6-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-chlorophenyl)-6-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, also known as CCT018159, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been shown to have promising anticancer properties and is currently being studied extensively in various research labs around the world.
Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of 3-(3-chlorophenyl)-6-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione (also known as Oprea1_092919), focusing on six unique applications:
Anticancer Activity
This compound has shown significant potential as an anticancer agent. It works by inhibiting various cancer cell lines, including breast, lung, and colon cancers. The mechanism involves the disruption of cell proliferation pathways and induction of apoptosis (programmed cell death) in cancer cells . Researchers are particularly interested in its ability to target specific cancer-related enzymes and proteins, making it a promising candidate for targeted cancer therapies.
Antibacterial Properties
Oprea1_092919 exhibits strong antibacterial activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria . This makes it a valuable compound in the development of new antibiotics, especially in the face of rising antibiotic resistance. Its mode of action typically involves the inhibition of bacterial cell wall synthesis and interference with bacterial DNA replication.
Central Nervous System (CNS) Depressants
The compound has been studied for its CNS depressant effects, which could be useful in treating conditions such as anxiety, insomnia, and epilepsy . It acts on the central nervous system by modulating neurotransmitter activity, leading to a calming effect. This application is particularly important for developing new therapeutic agents for neurological disorders.
Antioxidant Activity
Oprea1_092919 has demonstrated significant antioxidant properties, which are crucial in protecting cells from oxidative stress and damage . This activity is beneficial in preventing and treating diseases associated with oxidative stress, such as cardiovascular diseases, neurodegenerative disorders, and certain types of cancer. The compound’s ability to scavenge free radicals and inhibit lipid peroxidation is central to its antioxidant function.
Anti-inflammatory Effects
Research has shown that this compound possesses anti-inflammatory properties, making it useful in the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease . It works by inhibiting the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation and associated symptoms.
Antiviral Activity
Oprea1_092919 has been investigated for its antiviral properties, particularly against viruses such as influenza and herpes simplex virus . Its antiviral mechanism involves the inhibition of viral replication and the disruption of viral protein synthesis. This application is critical in the development of new antiviral drugs, especially for viruses that have developed resistance to existing treatments.
Antifungal Properties
The compound also shows promise as an antifungal agent, effective against various fungal pathogens . Its antifungal activity is attributed to the disruption of fungal cell membrane integrity and inhibition of essential fungal enzymes. This makes it a potential candidate for treating fungal infections, which are often difficult to manage with current antifungal medications.
Potential Use in Neuroprotection
Oprea1_092919 is being explored for its neuroprotective effects, which could be beneficial in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s. The compound’s ability to protect neurons from oxidative stress and apoptosis is key to its neuroprotective properties. This application is particularly important for developing new treatments that can slow down or prevent the progression of neurodegenerative disorders.
These diverse applications highlight the significant potential of Oprea1_092919 in various fields of scientific research and medicine. If you have any specific area you would like to delve deeper into, feel free to let me know!
RSC Advances Molecules Springer Molecules RSC Advances Springer Molecules : RSC Advances
Wirkmechanismus
Target of Action
The compound Oprea1_092919, a pyrido[2,3-d]pyrimidine derivative, has been found to interact with a broad spectrum of targets. These include tyrosine kinase , extracellular regulated protein kinases – ABL kinase , phosphatidylinositol-3 kinase , mammalian target of rapamycin , p38 mitogen-activated protein kinases , BCR-ABL , dihydrofolate reductase , cyclin-dependent kinase , phosphodiesterase , KRAS and fibroblast growth factor receptors . These targets play crucial roles in various cellular processes, including cell growth, proliferation, and survival.
Mode of Action
This can affect the function of these proteins and disrupt the signaling pathways they are involved in .
Biochemical Pathways
Oprea1_092919 affects multiple biochemical pathways due to its interaction with various targets. These pathways include those regulated by the targets mentioned above, such as the PI3K/AKT/mTOR pathway , MAPK/ERK pathway , and JAK/STAT pathway . These pathways are involved in cell growth, proliferation, survival, and other cellular processes. Disruption of these pathways can lead to the inhibition of cancer cell growth and proliferation.
Result of Action
The result of Oprea1_092919’s action is the inhibition of cell growth and proliferation, particularly in cancer cells . By interacting with its targets and disrupting the associated biochemical pathways, the compound can inhibit the growth and proliferation of cancer cells. This makes Oprea1_092919 a potential candidate for the development of anticancer drugs.
Eigenschaften
IUPAC Name |
3-(3-chlorophenyl)-6-phenyl-1H-thieno[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN2O2S/c19-12-7-4-8-13(9-12)21-17(22)14-10-15(11-5-2-1-3-6-11)24-16(14)20-18(21)23/h1-10H,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKNEWPWJUYISU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(S2)NC(=O)N(C3=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chlorophenyl)-6-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2479509.png)
![4-[7-(2,4-Dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine](/img/structure/B2479511.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2479513.png)
![N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]benzenesulfonamide](/img/structure/B2479515.png)
![(5,5-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine;hydrochloride](/img/structure/B2479517.png)
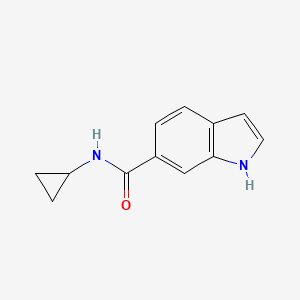
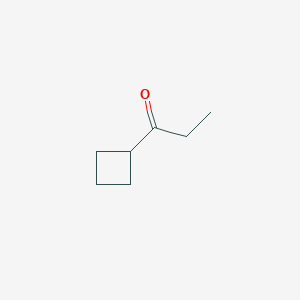
![methyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)thiophene-3-carboxylate](/img/structure/B2479524.png)
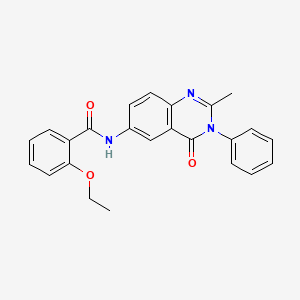
![1-[2-(4-Propan-2-ylphenyl)cyclopropyl]ethanone](/img/structure/B2479526.png)

